molecular formula C20H18O8 B052966 克莱奥米可辛 A CAS No. 76948-72-6

克莱奥米可辛 A

货号 B052966
CAS 编号: 76948-72-6
分子量: 386.4 g/mol
InChI 键: OCBGWPJNUZMLCA-NVXWUHKLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cleomiscosin A is a coumarino-lignoid, a type of organic heterotricyclic compound . It’s an important constituent of the methanolic extract of Hyoscyamus niger seeds and exhibits anti-inflammatory activity .


Synthesis Analysis

Cleomiscosin A has been synthesized via the keto-ester, which was prepared from readily available starting materials . The majority of the reported Cleomiscosin A have shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .


Molecular Structure Analysis

Cleomiscosin A has a molecular formula of C20H18O8, an average mass of 386.352 Da, and a monoisotopic mass of 386.100159 Da . It has two defined stereocentres .


Chemical Reactions Analysis

Cleomiscosin A has been found to inhibit LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .


Physical And Chemical Properties Analysis

Cleomiscosin A has a melting point of 245-247℃, a boiling point of 632.7±55.0 °C, and a density of 1.403 . It’s soluble in DMSO and has a solubility of 125 mg/mL in DMSO .

科学研究应用

Potential Antagonist to Thymic Stromal Lymphopoietin

Cleomiscosin A has been identified as a potential antagonist to Thymic Stromal Lymphopoietin (TSLP), a protein that plays a crucial role in the development of inflammatory allergic disorders like asthma, atopic dermatitis, and atopic rhinitis . Cleomiscosin A exhibits anti-inflammatory activity and has shown good binding affinity and interactions with the TSLP receptor (TSLPR) binding site on the TSLP .

Anti-Inflammatory Activity

Cleomiscosin A has been reported to exhibit anti-inflammatory activity in several in vitro, in vivo, and in silico studies . This makes it a potential candidate for the treatment of various inflammatory diseases.

Treatment of Allergic Diseases

Due to its potentiality of inhibiting TSLP, Cleomiscosin A is being studied for the treatment of allergic diseases . Further experimental validation is required to confirm its effectiveness.

Inhibition of LDL Oxidation

Cleomiscosin A has been found to inhibit Low-Density Lipoprotein (LDL) oxidation mediated by either catalytic copper ions (Cu 2+) or free radicals . This property could make it useful in the prevention of atherosclerosis, a disease where plaque builds up inside arteries.

Natural Coumarinolignoids Source

Cleomiscosin A is a natural coumarinolignoid extracted from an annual herb Cleome viscosa . This herb is traditionally used for the treatment of different diseases, indicating the potential medicinal value of Cleomiscosin A.

Good Pharmacokinetic Properties

Cleomiscosin A has been found to have good pharmacokinetic properties and is non-carcinogenic . It also passes Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

作用机制

Target of Action

Cleomiscosin A, a natural coumarinolignoid, has been found to primarily target TNF-alpha secretion in mouse peritoneal macrophages . TNF-alpha is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.

In addition, Cleomiscosin A has also been reported to inhibit the main protease of SARS-CoV-2 , and it has shown potential anti-inflammatory activities, especially against pro-inflammatory cytokines .

Mode of Action

Cleomiscosin A interacts with its targets by binding to specific residues on the active site of the targeted protein, leading to specific inhibition . For example, in the case of SARS-CoV-2, Cleomiscosin A could bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein .

Biochemical Pathways

It is known that cleomiscosin a has an inhibitory effect on the secretion of tnf-alpha , a key regulator of inflammatory responses. Therefore, it can be inferred that Cleomiscosin A may affect the pathways related to inflammation and immune response.

Pharmacokinetics

Cleomiscosin A is reported to have good pharmacokinetic properties . It is soluble, non-carcinogenic, and passes Lipinski’s rule of five, which predicts good absorption or permeation . .

Result of Action

The primary result of Cleomiscosin A’s action is the inhibition of TNF-alpha secretion in mouse peritoneal macrophages . This leads to a reduction in inflammation, given the role of TNF-alpha as a pro-inflammatory cytokine. Furthermore, Cleomiscosin A has been found to dose-dependently inhibit LDL oxidation, which suggests that it could be beneficial in preventing LDL oxidation in atherosclerotic lesions .

Action Environment

The action, efficacy, and stability of Cleomiscosin A can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, and its stability can be influenced by storage conditions . .

属性

IUPAC Name

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGWPJNUZMLCA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317390
Record name Cleomiscosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cleomiscosin A

CAS RN

76948-72-6
Record name Cleomiscosin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76948-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cleomiscosin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cleomiscosin A
Reactant of Route 2
Cleomiscosin A
Reactant of Route 3
Cleomiscosin A
Reactant of Route 4
Cleomiscosin A
Reactant of Route 5
Cleomiscosin A
Reactant of Route 6
Reactant of Route 6
Cleomiscosin A

Q & A

A: Cleomiscosin A has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. [] This suggests that Cleomiscosin A may exert its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like NO.

A: Studies have demonstrated that Cleomiscosin A can inhibit TNF-α secretion from mouse peritoneal macrophages. [] This suggests a potential role for Cleomiscosin A in modulating inflammatory responses by targeting TNF-α.

A: Cleomiscosin A, in combination with Cleomiscosin B and C, has demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl4)-induced hepatotoxicity in rat models. [] These effects are attributed to the potential of these coumarinolignoids to protect liver cells from damage.

ANone: The molecular formula of Cleomiscosin A is C20H18O7, and its molecular weight is 370.36 g/mol.

A: The structure of Cleomiscosin A has been elucidated using various spectroscopic techniques, including UV, IR, 1D and 2D NMR, and mass spectrometry (MS), including EI-MS and HR-EI-MS. [, , , , , , ]

ANone: The provided research papers primarily focus on the isolation, structural characterization, and biological activity of Cleomiscosin A. Detailed studies on its material compatibility and stability under various conditions are not available in these papers.

ANone: The provided research papers do not indicate any catalytic properties associated with Cleomiscosin A. The focus is primarily on its isolation, identification, and biological activities.

A: Yes, Cleomiscosin A has been investigated using molecular docking studies to assess its potential as an inhibitor of SARS-CoV-2 main protease (Mpro). [, , ] These studies provide insights into the binding affinity and potential interactions of Cleomiscosin A with the target protein.

A: Research suggests that the presence of a specific structural feature in Cleomiscosin A contributes to its potent tyrosinase inhibition. [] This finding highlights the importance of structural elements in determining the biological activity of Cleomiscosin A and its potential analogs.

A: While specific SAR studies for all activities of Cleomiscosin A are limited in the provided research, the isolation of regioisomers like Cleomiscosin B and malloapelins A-C suggests that structural variations can influence biological activity. [, ] Further research focused on SAR would provide a more comprehensive understanding of how structural modifications impact Cleomiscosin A's properties.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activity of Cleomiscosin A. There is limited information available regarding specific formulation strategies to improve its stability or bioavailability. Further research is needed to explore potential formulation approaches.

ANone: The provided research papers primarily focus on the isolation, characterization, and biological activities of Cleomiscosin A. Detailed studies regarding its environmental impact, degradation, and potential ecotoxicological effects are not available in these papers.

ANone: The research papers primarily focus on in vitro studies and do not provide comprehensive data on the ADME of Cleomiscosin A. Further investigations are required to understand its pharmacokinetic profile.

A: Researchers have employed LPS-stimulated RAW264.7 macrophages to investigate the anti-inflammatory properties of Cleomiscosin A in vitro. [, ] This cell line serves as a valuable model for studying inflammatory responses and the effects of potential anti-inflammatory agents.

A: Cleomiscosin A, along with Cleomiscosin B and C, has been studied in a CCl4-induced hepatotoxicity rat model to evaluate its hepatoprotective potential. [] This model is widely used to assess the ability of compounds to protect the liver from damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。